molecular formula C16H19Cl2N3O5S B1663235 N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester CAS No. 850749-39-2

N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester

Cat. No. B1663235
M. Wt: 436.3 g/mol
InChI Key: KTPSEIKHZBDCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester is a chemical compound that has been the subject of scientific research in recent years. This compound is known for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Oxadiazole Derivatives : Research has shown the synthesis of various 1,2,4-oxadiazole derivatives, including those structurally similar to the chemical compound . For instance, Santilli and Morris (1979) synthesized 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, demonstrating the method of synthesis and modifications to improve activity, such as antihypertensive effects in rats (Santilli & Morris, 1979).

  • Crystallographic Studies : Kant et al. (2015) carried out crystallographic studies on a compound similar to the specified chemical, providing insights into its molecular structure and interactions. This research is critical for understanding the physical and chemical properties of such compounds (Kant, Singh, & Agarwal, 2015).

Biological Applications and Activity

  • Antibacterial and Enzyme Inhibition : Rasool et al. (2015) investigated the antibacterial and enzyme inhibition screening of new acetamide and azomethine derivatives, including those with 1,3,4-oxadiazole structures. These studies are essential for identifying potential therapeutic applications of such compounds (Rasool et al., 2015).

  • Antioxidant Activity : Shakir, Ariffin, and Abdulla (2014) synthesized 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity. This research highlights the potential of these compounds in combating oxidative stress (Shakir, Ariffin, & Abdulla, 2014).

  • Cytotoxic Properties and Anticancer Potential : Sharma, Kumar, and Pathak (2014) and Rehman et al. (2018) explored the synthesis and biological evaluation of newer carbazole derivatives and propanamide derivatives, respectively. These studies focused on assessing the anticancer activities of these compounds, demonstrating their potential in cancer treatment (Sharma, Kumar, & Pathak, 2014); (Rehman et al., 2018).

properties

CAS RN

850749-39-2

Product Name

N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester

Molecular Formula

C16H19Cl2N3O5S

Molecular Weight

436.3 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)

InChI Key

KTPSEIKHZBDCBJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl

synonyms

tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester
Reactant of Route 3
N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester
Reactant of Route 4
N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester
Reactant of Route 5
N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester
Reactant of Route 6
N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester

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